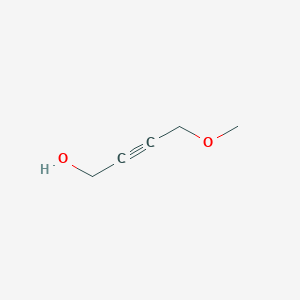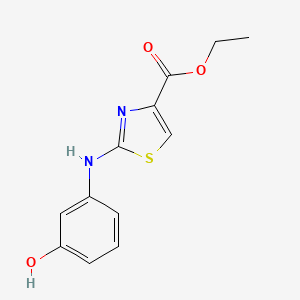
(R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol is an organic compound that features a butanediol backbone with a methoxybenzyloxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol typically involves the protection of hydroxy groups using the p-methoxybenzyl (PMB) group. One common method is the reaction of 4-methoxybenzyl chloride with butanediol in the presence of a base such as sodium hydride . This reaction is often facilitated by ultrasound to increase efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The methoxybenzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the butanediol backbone or the methoxybenzyloxy group.
Substitution: The methoxybenzyloxy group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as dichlorodicyanobenzoquinone (DDQ) are used for mild oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
- p-Methoxybenzaldehyde or p-methoxybenzoic acid.
Reduction: Corresponding alcohols or ethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol has several applications in scientific research:
Chemistry: Used as a protecting group for phenolic compounds in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of (R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol involves its interaction with molecular targets through its methoxybenzyloxy group. This group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules . The pathways involved include electron transfer and nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl chloride: Used as a precursor in the synthesis of (R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol.
4-Methoxybenzoyl chloride: Another compound with similar structural features but different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of a butanediol backbone and a methoxybenzyloxy group. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]butane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)9-16-7-6-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHIJTKHDXQBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile](/img/structure/B8727027.png)
![2-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B8727029.png)



![tert-Butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8727060.png)




![2-Ethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8727103.png)
